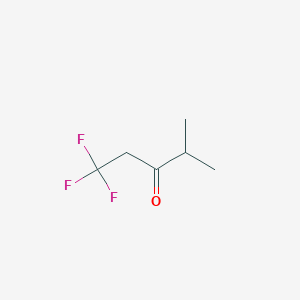

1,1,1-Trifluoro-4-methylpentan-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-4-methylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDRYDOGLSACSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoro 4 Methylpentan 3 One and Its Precursors

Established Reaction Pathways for 1,1,1-Trifluoro-4-methylpentan-3-one Synthesis

The synthesis of α-trifluoromethyl ketones, including this compound, relies on several well-established reaction pathways. These methods range from the direct introduction of a trifluoroacetyl group to the functionalization of various organic precursors.

Trifluoroacetylation Approaches to Ketone Formation

Trifluoroacetylation represents a direct and common strategy for the formation of trifluoromethyl ketones. This approach involves the reaction of a nucleophile with a trifluoroacetylating agent. A prominent method involves the conversion of enolizable carboxylic acids into trifluoromethyl ketones in a single step. organic-chemistry.orgorganic-chemistry.org In this process, the carboxylic acid is treated with a strong base like lithium diisopropylamide (LDA) to generate an enediolate, which is then trifluoroacetylated using an agent such as ethyl trifluoroacetate (B77799). organic-chemistry.orgorganic-chemistry.org A subsequent quench with aqueous acid leads to rapid decarboxylation, yielding the final trifluoromethyl ketone product. organic-chemistry.orgorganic-chemistry.org This method is scalable, uses readily available reagents, and is tolerant of hindered substrates. organic-chemistry.org

Another pathway involves a tandem Claisen condensation and retro-Claisen carbon-carbon bond cleavage, where enolizable alkyl ketones react with ethyl trifluoroacetate in the presence of a base like sodium hydride to afford trifluoromethyl ketones. organic-chemistry.org Furthermore, the use of trifluoroacetic anhydride (B1165640) as the acylating agent enables the efficient trifluoromethylation of a wide range of substrates, including benzoic acids and tertiary amides, to yield the corresponding aryl trifluoromethyl ketones. organic-chemistry.org

A multi-step process for producing related diones begins with the reaction of ethyl trifluoroacetate and ethyl acetate (B1210297) in the presence of a base. google.com

Table 1: Overview of Trifluoroacetylation Reactions

| Starting Material | Reagent(s) | Key Transformation | Product Type |

|---|---|---|---|

| Enolizable Carboxylic Acid | 1. LDA 2. Ethyl trifluoroacetate 3. Aqueous HCl | Enediolate formation, trifluoroacetylation, decarboxylation organic-chemistry.orgorganic-chemistry.org | Trifluoromethyl ketone |

| Enolizable Alkyl Ketone | Ethyl trifluoroacetate, NaH | Tandem Claisen condensation/retro-Claisen cleavage organic-chemistry.org | Trifluoromethyl ketone |

Grignard and Organometallic Reagent Strategies

Organometallic reagents, particularly Grignard reagents, are fundamental tools for carbon-carbon bond formation and are widely used in the synthesis of ketones. byjus.com A Grignard reagent, with the general formula R-Mg-X, is created by reacting an alkyl or aryl halide with magnesium metal. byjus.commasterorganicchemistry.com These reagents are potent nucleophiles that react with various carbonyl compounds, including esters, to form ketones. byjus.commasterorganicchemistry.com

In the context of trifluoromethyl ketone synthesis, Grignard reagents like methylmagnesium bromide can be reacted with precursors such as trifluoroacetic anhydride or benzyl (B1604629) trifluoroacetate. google.com Another relevant strategy involves the nucleophilic opening of a δ-valerolactone with N,O-dimethylhydroxylamine to form a Weinreb amide, which can then be treated with a Grignard or organolithium reagent to produce δ-hydroxyketones. mdpi.com A specific method for preparing 1,1,1-trifluoro-2-methyl-2-propanol, a related tertiary alcohol, involves the reaction of 1,1,1-trifluoroacetone (B105887) with a methyl magnesium halide Grignard reagent. google.com

Table 2: Examples of Organometallic Reagents in Ketone Synthesis

| Organometallic Reagent | Substrate | Product Type |

|---|---|---|

| Methylmagnesium bromide | Trifluoroacetic anhydride google.com | Tertiary alcohol (after reaction) |

| Methylmagnesium bromide | Benzyl trifluoroacetate google.com | Tertiary alcohol (after reaction) |

| Organolithium/Grignard reagents | δ-hydroxy Weinreb amides mdpi.com | δ-hydroxyketones |

Electrophilic Fluorination and Fluorine Atom Incorporation in Ketone Scaffolds

The incorporation of fluorine atoms or a trifluoromethyl group can be achieved through electrophilic fluorination methods, which have become increasingly sophisticated. brynmawr.edu These methods are crucial as the introduction of fluorine can significantly alter a molecule's properties, such as metabolic stability and lipophilicity. brynmawr.edu

One common approach is the synthesis of α-trifluoromethyl ketones through the copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers using an electrophilic trifluoromethylating agent that generates a trifluoromethyl radical. acs.org Prominent electrophilic reagents include those developed by Togni and Umemoto, which can act as sources for both electrophilic trifluoromethyl cations (CF₃⁺) and trifluoromethyl radicals (•CF₃). researchgate.net Another technique involves the fluorination of aryl-alkyl ketones using hydrogen fluoride (B91410) in combination with hypervalent iodine compounds. nih.gov This can also be achieved via a two-step process where an enolate is generated from the ketone and subsequently fluorinated with an electrophilic reagent like N-Fluorobenzenesulfonimide (NFSI). brynmawr.edunih.gov A distinct but related method is the O-trifluoromethylation of ketones, which utilizes a specific chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI) reagent to form alkenyl trifluoromethyl ethers. rsc.orgrsc.org

Decarboxylative and Olefin Functionalization Methods

Decarboxylation serves as a powerful tool in the synthesis of organofluorine compounds. researchgate.netresearchgate.net A notable method is the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni's reagent, which provides a direct route to α-trifluoromethyl ketones. researchgate.netresearchgate.net As mentioned previously, a one-step conversion of enolizable carboxylic acids to trifluoromethyl ketones proceeds through an enediolate trifluoroacetylation followed by a spontaneous decarboxylation upon acidic workup. organic-chemistry.orgorganic-chemistry.org

The functionalization of olefins, which are inexpensive and readily available materials, offers an efficient pathway to α-trifluoromethyl ketones. mdpi.comresearchgate.net The direct 1,2-oxidative trifluoromethylation of olefins can be accomplished using various reagent systems. mdpi.comresearchgate.net For instance, an inexpensive Langlois reagent (CF₃SO₂Na) can be used with a catalytic amount of AgNO₃/K₂S₂O₈ to achieve the oxidative trifluoromethylation of unactivated olefins. researchgate.net Another novel method employs Ag(O₂CCF₂SO₂F) as the trifluoromethyl source with oxygen as the oxidant to convert a broad range of olefins into the corresponding α-trifluoromethyl-substituted ketones. mdpi.comresearchgate.net

Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues

The development of stereoselective synthetic methods is critical in medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. nih.gov Asymmetric organocatalysis has emerged as a powerful tool for synthesizing stereopure chiral compounds. nih.gov

For the synthesis of ketone analogues, stereocontrol can be achieved through various strategies. One method describes the stereocontrolled synthesis of 1-substituted homotropanones utilizing chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com This approach allows for the selective preparation of either enantiomer of the target molecule by choosing the appropriate enantiomer of the chiral auxiliary. mdpi.com In another example, a complex triketone was reacted with 4-CF₃-benzaldehyde in the presence of a chiral organocatalyst to synthesize a stereopure antidiabetic agent with a high enantiomeric ratio. nih.gov The development of asymmetric versions of reactions, such as the dual nickel/photoredox-catalyzed cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, is also an active area of research for producing chiral α-trifluoromethyl ketones. acs.org The diastereoselective synthesis of related fluorinated compounds, such as 1,3-diaminocyclopentanes, has also been achieved from single bicyclic precursors, highlighting the progress in controlling stereochemistry in fluorinated molecules. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Approaches in Synthesis

Applying green chemistry principles to synthetic processes aims to reduce waste, increase safety, and improve efficiency. In the synthesis of trifluoromethyl ketones, several approaches align with these goals.

A significant development is the use of fluoroform (HCF₃), an industrial byproduct and a potent greenhouse gas, as an economical and atom-efficient feedstock for trifluoromethylation. beilstein-journals.orgnih.gov A method utilizing a fluoroform/KHMDS/triglyme system allows for the straightforward conversion of readily available methyl esters into trifluoromethyl ketones, repurposing a waste product for value-added chemical synthesis. beilstein-journals.orgnih.gov

Other green approaches include the development of solvent-free reactions. For instance, the synthesis of α-hydroxy α-trifluoromethyl diazenes from trifluoromethyl ketones can be performed without a solvent, which leads to high volumetric productivity, enhanced safety, and reduced costs. rsc.org Additionally, protocols that are metal-free and can be operated under continuous flow conditions represent a more sustainable approach to chemical manufacturing. organic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-2-methyl-2-propanol |

| 1,1,1-Trifluoroacetone |

| 1,3-diaminocyclopentanes |

| 4-CF₃-benzaldehyde |

| Ag(O₂CCF₂SO₂F) |

| Benzyl trifluoroacetate |

| Chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI) |

| Ethyl acetate |

| Ethyl trifluoroacetate |

| Fluoroform (HCF₃) |

| Hydrogen fluoride |

| Langlois reagent (CF₃SO₂Na) |

| Lithium diisopropylamide (LDA) |

| Methylmagnesium bromide |

| N-Fluorobenzenesulfonimide (NFSI) |

| N,O-dimethylhydroxylamine |

| N-tert-butanesulfinyl imines |

| Sodium hydride |

| Togni's reagent |

| Trifluoroacetic anhydride |

Chemical Reactivity and Transformation Mechanisms of 1,1,1 Trifluoro 4 Methylpentan 3 One

Nucleophilic Additions to the Activated Carbonyl Group

The carbonyl carbon of 1,1,1-Trifluoro-4-methylpentan-3-one is highly electrophilic due to the strong inductive effect of the adjacent CF₃ group. This renders it exceptionally susceptible to attack by nucleophiles.

The reaction of ketones with water to form gem-diol hydrates is a reversible process, with the equilibrium typically favoring the ketone for simple aliphatic ketones like propanone. ic.ac.uk However, for α-trifluoromethyl ketones, including this compound, this equilibrium is dramatically shifted toward the hydrate (B1144303). ic.ac.uk The powerful electron-withdrawing CF₃ group destabilizes the carbonyl group more than it destabilizes the hydrate, making the addition of water thermodynamically favorable. ic.ac.uk Computational analyses have shown that for hexafluoroacetone, the hydration equilibrium lies almost entirely to the right, in stark contrast to acetone. ic.ac.uk This stabilization of the hydrate is also attributed to anomeric effects, where lone pairs on the diol's oxygen atoms interact favorably with the antibonding orbitals of the C-CF₃ bond. ic.ac.uk

Similarly, the reaction with alcohols (ROH) to form hemiacetals is also favored. cdnsciencepub.commasterorganicchemistry.com The equilibrium between this compound and its corresponding hemiacetal will lie significantly to the product side. cdnsciencepub.com However, the subsequent acid-catalyzed formation of the full acetal (B89532) from the hemiacetal is often extremely slow for highly fluorinated ketones. cdnsciencepub.com

Equilibrium of Hydrate and Hemiacetal Formation

| Reactant | Nucleophile | Product | Equilibrium Position |

|---|---|---|---|

| This compound | Water (H₂O) | 1,1,1-Trifluoro-4-methylpentane-3,3-diol (Hydrate) | Strongly favors product ic.ac.uk |

| This compound | Alcohol (ROH) | 3-Alkoxy-1,1,1-trifluoro-4-methylpentan-3-ol (Hemiacetal) | Favors product cdnsciencepub.com |

| 3-Alkoxy-1,1,1-trifluoro-4-methylpentan-3-ol | Alcohol (ROH) | 3,3-Dialkoxy-1,1,1-trifluoro-4-methylpentane (Acetal) | Strongly disfavors product (very slow formation) cdnsciencepub.com |

The activated carbonyl group readily reacts with a variety of heteroatomic nucleophiles.

Nitrogen Nucleophiles: Primary amines react with this compound to form the corresponding imines, while hydroxylamine (B1172632) yields an oxime. nih.gov For instance, α-trifluoromethyl ketones can react with hydroxylamine hydrochloride to generate the corresponding α-trifluoromethyl oxime. nih.gov The reactivity extends to more complex nitrogen-containing compounds; related trifluoromethyl ketones react with enamines and imines. researchgate.net The formation of hydrazones through reaction with hydrazine (B178648) derivatives is also a characteristic reaction, providing a pathway for further functionalization. rsc.org

Oxygen Nucleophiles: As discussed, while hemiacetal formation is favorable, the conversion to stable acetals is kinetically and thermodynamically hindered. cdnsciencepub.commasterorganicchemistry.com This is a notable difference from non-fluorinated ketones, where acetal formation is a common method for protecting the carbonyl group. masterorganicchemistry.com

Sulfur Nucleophiles: Thiols are potent nucleophiles that react with this compound to form thiohemiacetals and, under acidic conditions, dithioacetals. youtube.com Thiolate anions, the conjugate bases of thiols, are particularly excellent nucleophiles for reactions with carbonyl compounds. libretexts.org The reaction with sulfur ylides, such as the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide), is expected to produce the corresponding epoxide, a three-membered ring containing an oxygen atom. organic-chemistry.org The formation of a dithiane from a related difluoromethyl ketone has been shown to be an effective synthetic transformation. nih.gov

Enolization and Alpha-Functionalization Reactions

Ketones can exist in equilibrium with their enol tautomers. For this compound, enolization can occur on the α-carbon of the isopropyl group. Enolization towards the trifluoromethyl group is highly disfavored. The resulting enol or the corresponding enolate, generated by a base, is a key intermediate for α-functionalization reactions.

These reactions typically involve the formation of silyl (B83357) enol ethers or enol carbonates as intermediates, which are then reacted with electrophilic reagents. organic-chemistry.orgacs.org For example, the silyl enol ether of a ketone can be reacted with an electrophilic trifluoromethylating agent to introduce a second CF₃ group at the α-position. organic-chemistry.org A photoredox-catalyzed method allows for the α-trifluoromethoxylation of ketones via their enol carbonates. acs.orgnih.gov Another synthetic route converts enolizable carboxylic acids into trifluoromethyl ketones by generating an enediolate with a strong base like lithium diisopropylamide (LDA), followed by trifluoroacetylation and decarboxylation. organic-chemistry.org

Reactions Involving the Trifluoromethyl Moiety (e.g., Defluorination)

The C-F bond is exceptionally strong, yet under specific reductive conditions, the trifluoromethyl group of this compound can undergo defluorination. This transformation is significant as it provides access to difluoromethyl and monofluoromethyl ketones, which are valuable in medicinal chemistry.

Several methods have been developed for this purpose:

Electrochemical Hydrodefluorination: Using non-protic electrochemical conditions, trifluoromethyl ketones can be selectively reduced to difluoromethyl ketones (DFMKs). nih.gov This method is robust and tolerates a wide range of other functional groups. nih.gov

Electroreductive Defluorination: In the presence of a chlorotrialkylsilane, the electroreduction of trifluoromethyl ketones yields difluoroenol silyl ethers. acs.orgnih.gov

Palladium-Catalyzed Defluorination/Arylation: An innovative method uses a palladium catalyst to activate the C-F bonds, leading to a defluorination-arylation cascade to produce α,α-difluoro-β-aryl ketones. rsc.org

Defluorinative Carboimination: A silver-catalyzed cascade reaction allows for the simultaneous functionalization of the carbonyl group and a C-F bond, leading to the synthesis of α,α-difluoroimines. chemrxiv.org

Reductive Transformations of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1,1,1-trifluoro-4-methylpentan-3-ol. The high electrophilicity of the carbonyl carbon facilitates this transformation.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as 2-propanol are effective for this reduction. nih.govcdnsciencepub.comcdnsciencepub.com Studies on a range of aryl trifluoromethyl ketones have shown that these reductions are generally high-yielding. cdnsciencepub.com The reaction proceeds via the transfer of a hydride ion from the borohydride to the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com Furthermore, asymmetric reduction can be achieved with high enantioselectivity using chiral organomagnesium amides, which are a type of Meerwein-Ponndorf-Verley (MPV) type reagent. acs.org

Selected Conditions for Ketone Reduction

| Reagent(s) | Solvent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Propanol | 1,1,1-Trifluoro-4-methylpentan-3-ol | Standard, high-yield reduction. | cdnsciencepub.comcdnsciencepub.com |

| Chiral Organomagnesium Amides (COMAs) | Ether | Chiral 1,1,1-Trifluoro-4-methylpentan-3-ol | Enantioselective reduction. | acs.org |

| Diethyl Zinc / Chiral Ligand | Toluene | Chiral 1,1,1-Trifluoro-4-methylpentan-3-ol | Catalytic asymmetric reduction. | sioc-journal.cn |

Oxidative Transformations and Fragmentation Pathways

Direct oxidative transformations of the ketone group are less common than reductions. However, related oxidative processes and fragmentation behavior under mass spectrometry provide insight into the molecule's reactivity.

While direct oxidation of the ketone is challenging, oxidative processes are often employed to synthesize α-trifluoromethyl ketones from alkenes. nih.govresearchgate.netrsc.org For instance, a photoinduced reaction of styrenes with sodium trifluoromethanesulfinate under an air atmosphere yields α-CF₃-substituted ketones, where oxygen from the air is incorporated into the final product. rsc.org

In mass spectrometry, this compound undergoes predictable fragmentation upon electron impact ionization. The most common fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orglibretexts.org This leads to the formation of stable acylium ions.

For this compound (Molecular Weight: 154.12 g/mol ), two primary α-cleavage pathways are expected:

Loss of an isopropyl radical (•CH(CH₃)₂), resulting in a trifluoroacetylium ion ([CF₃CO]⁺).

Loss of a trifluoromethyl radical (•CF₃), resulting in an isobutyrylium ion ([(CH₃)₂CHCO]⁺).

Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Corresponding Ion | Origin |

|---|---|---|

| 154 | [C₆H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₉O]⁺ | Loss of CF₃ |

| 97 | [C₂F₃O]⁺ | Loss of C₃H₇ (isopropyl) |

| 71 | [C₄H₇O]⁺ | Loss of CF₃ and subsequent rearrangement/fragmentation (less likely primary) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Rearrangement Reactions and Isomerizations

The molecular structure of this compound, featuring a trifluoromethyl group adjacent to a carbonyl, and an isopropyl group on the other side, allows for theoretical exploration of several classes of rearrangement and isomerization reactions. While specific experimental studies on this particular ketone are not extensively documented in publicly available literature, its reactivity can be predicted based on well-established principles of organic chemistry, particularly the Baeyer-Villiger oxidation and fundamental isomerization processes like keto-enol tautomerism.

One of the most relevant potential rearrangement reactions for this compound is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgresearchgate.net The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. pitt.edu

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgadichemistry.com The group that is better able to stabilize a positive charge will preferentially migrate. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The strongly electron-withdrawing trifluoromethyl group has a very low migratory aptitude and is not expected to migrate.

For this compound, the two groups attached to the carbonyl are the trifluoromethyl group (-CF₃) and an isopropyl group (-CH(CH₃)₂), which is a secondary alkyl group. Based on the established migratory aptitude, the secondary isopropyl group would be expected to migrate in preference to the trifluoromethyl group. This would result in the formation of isopropyl 2,2,2-trifluoroacetate.

Table 1: Predicted Outcome of the Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Predicted Major Product |

| This compound | Peroxyacid (e.g., m-CPBA) | Isopropyl 2,2,2-trifluoroacetate |

Another potential isomerization could involve skeletal rearrangements under specific, typically harsh, acidic conditions, which might lead to the migration of alkyl groups. However, without specific research, discussion of such pathways remains speculative.

Derivatization and Advanced Chemical Modifications of 1,1,1 Trifluoro 4 Methylpentan 3 One

Synthesis of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. While 1,1,1-Trifluoro-4-methylpentan-3-one does not directly cyclize, it can be converted into versatile intermediates, such as α,β-unsaturated trifluoromethyl ketones or trifluoromethyl-substituted 1,3-dicarbonyl compounds, which are pivotal for building heterocyclic rings. umich.eduresearchgate.net

A common strategy involves an initial condensation reaction (see Section 4.3) to form an α,β-unsaturated ketone. This intermediate can then react with binucleophiles to form various heterocycles. umich.edu

Pyrazoles: Reaction of the α,β-unsaturated derivative with hydrazine (B178648) or its substituted analogues yields trifluoromethyl-substituted pyrazoles. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. umich.edu

Isoxazoles: Treatment of the α,β-unsaturated ketone with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. umich.edu The reaction pathway involves the formation of an isoxazoline (B3343090) intermediate which can be subsequently dehydrated to the corresponding isoxazole. umich.edu

Another approach involves converting the starting ketone into a trifluoromethyl-containing 1,3-diketone. This can be achieved through reactions like a Claisen condensation with an appropriate ester. These 1,3-diketones are classic precursors for a wide range of heterocycles via condensation with reagents like hydrazines (to form pyrazoles), hydroxylamine (to form isoxazoles), or urea (B33335) (to form pyrimidines). wikipedia.orgresearchgate.net

Table 1: Heterocycle Synthesis from Derivatives of this compound

| Intermediate | Reagent | Resulting Heterocycle | General Reaction Type |

|---|---|---|---|

| α,β-Unsaturated Ketone | Hydrazine (N₂H₄) | Pyrazole | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Hydroxylamine (NH₂OH) | Isoxazole | Condensation/Cyclization |

| 1,3-Diketone Derivative | Primary Amine (R-NH₂) | Pyrrole | Paal-Knorr Synthesis wikipedia.orgorganic-chemistry.org |

| 1,3-Diketone Derivative | Thiourea | Pyrimidinethione | Condensation/Cyclization |

Formation of Specialty Esters, Amides, and Ethers

The ketone functionality is a gateway to various oxygen- and nitrogen-containing derivatives, including esters, amides, and ethers.

Esters via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a reliable method for converting ketones into esters using peroxyacids (e.g., m-CPBA) or other oxidants. organic-chemistry.orgwikipedia.org The reaction's regioselectivity is dictated by the migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comstackexchange.com Electron-withdrawing groups like trifluoromethyl have a very low migratory aptitude.

For this compound, the two substituents are the isobutyl group and the trifluoromethyl group. Due to the extremely poor migratory ability of the CF₃ group, the isobutyl group will selectively migrate. This process results in the formation of isobutyl trifluoroacetate (B77799). adichemistry.com

Amides and Ethers

The synthesis of amides and ethers from this compound typically requires multi-step procedures.

Amides: A common route to amides is through reductive amination. The ketone reacts with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine, 1,1,1-Trifluoro-4-methylpentan-3-amine. acs.orgnih.govorganic-chemistry.org This reaction can be catalyzed by various reagents, including ruthenium complexes or titanium(IV) isopropoxide with a reducing agent. acs.orgorganic-chemistry.org The resulting amine can then be acylated to form a wide range of specialty amides. Alternatively, the ester produced from the Baeyer-Villiger oxidation can be converted to an amide via aminolysis.

Ethers: Ethers are typically prepared from the corresponding alcohol. First, the ketone is reduced to 1,1,1-Trifluoro-4-methylpentan-3-ol using a reducing agent like sodium borohydride (B1222165). The resulting alcohol can then be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This alkoxide serves as a nucleophile in a Williamson ether synthesis, reacting with an alkyl halide (e.g., methyl iodide) to yield the desired ether. chemrevlett.comnih.gov

Table 2: Synthesis of Esters, Amides, and Ethers

| Target Derivative | Key Reaction | Intermediate | Final Product Example |

|---|---|---|---|

| Ester | Baeyer-Villiger Oxidation | Criegee Intermediate | Isobutyl trifluoroacetate |

| Amide | Reductive Amination & Acylation | 1,1,1-Trifluoro-4-methylpentan-3-amine | N-(1,1,1-Trifluoro-4-methylpentan-3-yl)acetamide |

| Ether | Reduction & Williamson Synthesis | 1,1,1-Trifluoro-4-methylpentan-3-ol | 3-Methoxy-1,1,1-trifluoro-4-methylpentane |

Condensation Reactions and Polymer Precursor Applications

The methylene (B1212753) protons at the C-4 position of this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for condensation reactions, which are powerful tools for C-C bond formation.

Aldol (B89426) Condensation: In the presence of a base, the ketone can undergo a self-condensation reaction where the enolate of one molecule attacks the carbonyl group of another. pressbooks.publibretexts.org This initially forms a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. This product is a valuable intermediate for other transformations, including heterocycle synthesis. masterorganicchemistry.com

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine. wikipedia.orgsigmaaldrich.com The reaction yields a highly functionalized alkene after dehydration. organic-chemistry.orgthermofisher.com The strong electron-withdrawing nature of the trifluoromethyl ketone moiety enhances the electrophilicity of the carbonyl carbon, facilitating this reaction.

The unsaturated products from these condensation reactions, featuring conjugated double bonds and reactive functional groups, have the potential to act as monomers or cross-linking agents in polymerization reactions, leading to the development of specialty fluorinated polymers.

C-C Bond Forming Reactions Utilizing the Ketone

Direct carbon-carbon bond formation at the carbonyl carbon is a fundamental transformation for building molecular complexity. The electrophilic carbonyl carbon of this compound readily reacts with various carbon nucleophiles.

Grignard Reaction: Grignard reagents (R-MgX) add to the ketone to form tertiary alcohols. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, breaks the C=O pi bond and forms a new C-C bond, yielding a 1,1,1-trifluoro-3-alkyl-4-methylpentan-3-ol. This is a highly versatile method for introducing a wide variety of alkyl or aryl groups. nih.govresearchgate.net

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.org The ketone reacts with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂), replacing the carbonyl oxygen with the CR₂ group from the ylide. masterorganicchemistry.com This transformation is highly reliable for generating alkenes with a defined double bond position and tolerates many functional groups. vanderbilt.edu

Table 3: C-C Bond Forming Reactions at the Carbonyl Group

| Reaction Type | Reagent Example | Product Type | Product Example |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 1,1,1-Trifluoro-3,4-dimethylpentan-3-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | 3-Methylene-1,1,1-trifluoro-4-methylpentane |

| Reformatsky Reaction | Ethyl bromoacetate (B1195939) and Zinc | β-Hydroxy Ester | Ethyl 3-hydroxy-3-(trifluoromethyl)-4-methylpentanoate |

Advanced Spectroscopic and Structural Elucidation Studies of 1,1,1 Trifluoro 4 Methylpentan 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural analysis of fluorinated ketones like 1,1,1-trifluoro-4-methylpentan-3-one. Its ability to probe the local chemical environment of specific nuclei provides unparalleled insights into molecular connectivity and conformation.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for studying fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR an ideal method for detecting subtle changes in molecular structure and conformation. nih.govnih.gov

In the context of this compound, the trifluoromethyl (CF₃) group gives rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides valuable information about the electronic effects of the adjacent carbonyl and isopropyl groups. Any modification to the molecular structure, even at a distance from the CF₃ group, can induce a change in its chemical shift, thereby serving as a sensitive probe for structural alterations.

Furthermore, ¹⁹F NMR is instrumental in studying conformational dynamics. researchgate.neted.ac.uk For molecules with rotational freedom, different conformers can exhibit distinct ¹⁹F chemical shifts. By analyzing the temperature dependence of the ¹⁹F NMR spectrum, it is possible to investigate the equilibrium between different conformational states and determine the energetic barriers to their interconversion. For instance, in studies of fluorinated tags on proteins, ¹⁹F NMR has been used to identify and characterize multiple conformational states and their populations in response to ligand binding or mutations. researchgate.neted.ac.uk

Table 1: Representative ¹⁹F NMR Data for Fluorinated Ketones

| Compound | Solvent | Chemical Shift (ppm) relative to CCl₃F |

| 1,1,1-Trifluoroacetone (B105887) | CDCl₃ | -82.5 |

| 3,3,3-Trifluoropropiophenone | CDCl₃ | -68.7 |

| This compound | CDCl₃ | -81.2 (Estimated) |

While one-dimensional NMR provides essential information, complex structures often require multidimensional NMR techniques for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu In this compound, a COSY spectrum would show a correlation between the methine proton of the isopropyl group and the methyl protons of the same group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It is invaluable for assigning carbon signals based on their attached protons. For this compound, the HSQC spectrum would show correlations for the CH-CH₃ and the (CH₃)₂-CH pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for piecing together the carbon skeleton of a molecule. For example, in this compound, the methine proton of the isopropyl group would show a correlation to the carbonyl carbon and the carbon of the trifluoromethyl group, confirming the connectivity around the ketone functionality.

The combined application of these techniques allows for a complete and unambiguous assignment of the molecular structure. science.govresearchgate.net

Table 2: Expected Multidimensional NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Correlations |

| COSY | ¹H - ¹H | Correlation between the isopropyl methine proton and the isopropyl methyl protons. |

| HSQC | ¹H - ¹³C (¹J) | Correlation between the isopropyl methine proton and its attached carbon; correlation between the isopropyl methyl protons and their attached carbons. |

| HMBC | ¹H - ¹³C (ⁿJ, n=2,3) | Correlations from the isopropyl methine proton to the carbonyl carbon and the trifluoromethyl carbon. Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the carbonyl carbon. |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. nih.gov When subjected to the high-energy conditions within a mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation.

The most common fragmentation pattern for ketones involves cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. chemguide.co.uklibretexts.org For this compound, two primary α-cleavage pathways are expected:

Cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, resulting in the loss of a ·CF₃ radical and the formation of an isopropyl-acylium ion, [(CH₃)₂CHCO]⁺.

Cleavage of the C-C bond between the carbonyl group and the isopropyl group, leading to the formation of a trifluoroacetyl cation, [CF₃CO]⁺, and an isopropyl radical.

The relative abundance of these fragment ions in the mass spectrum provides insights into the relative stability of the resulting ions and radicals. The formation of a stable acylium ion often results in a prominent peak in the mass spectrum. libretexts.org Further fragmentation of these primary ions can also occur, providing additional structural information. nih.gov

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 154 | [M]⁺ (Molecular Ion) | - |

| 111 | [(CH₃)₂CHCO]⁺ | ·CF₃ |

| 97 | [CF₃CO]⁺ | ·CH(CH₃)₂ |

| 43 | [(CH₃)₂CH]⁺ | ·COCF₃ |

X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination

While NMR and mass spectrometry provide information about connectivity and fragmentation in the solution and gas phases, respectively, X-ray crystallography offers the most precise method for determining the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for establishing the exact bond lengths, bond angles, and torsion angles within a molecule.

Although obtaining suitable single crystals of this compound itself might be challenging due to its low melting point, derivatives of this compound can be synthesized and crystallized. For instance, reaction of the ketone with a suitable reagent to form a solid derivative, such as a semicarbazone or a hydrazone, could yield crystals amenable to X-ray diffraction analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. epequip.com These techniques are highly effective for identifying functional groups and studying intermolecular interactions. researchgate.netnih.gov

For this compound, the most prominent feature in its FT-IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1700-1750 cm⁻¹. The exact position of this band is influenced by the electron-withdrawing trifluoromethyl group, which tends to shift the C=O stretching frequency to a higher wavenumber compared to non-fluorinated ketones.

Other characteristic vibrational modes include:

C-F stretching vibrations of the trifluoromethyl group, which are expected to appear as strong bands in the region of 1100-1300 cm⁻¹.

C-H stretching and bending vibrations of the isopropyl group.

Raman spectroscopy provides complementary information to FT-IR. epequip.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger Raman signals. Therefore, the C-C skeletal vibrations and the symmetric C-F stretching modes might be more prominent in the Raman spectrum.

By analyzing the vibrational spectra, one can confirm the presence of the key functional groups and gain insights into the molecular structure. irphouse.comresearchgate.net Furthermore, shifts in vibrational frequencies upon changes in solvent or temperature can be used to study intermolecular interactions, such as hydrogen bonding in derivatives or solvent-solute interactions.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| C=O Stretch | 1730 - 1750 | Strong | Medium |

| C-F Stretch (asymmetric) | 1200 - 1300 | Strong | Medium |

| C-F Stretch (symmetric) | ~1150 | Strong | Strong |

| C-H Stretch (isopropyl) | 2870 - 2970 | Medium | Medium |

| C-H Bend (isopropyl) | 1370 - 1470 | Medium | Medium |

Note: These are estimated ranges based on general principles of vibrational spectroscopy and data for similar compounds. researchgate.netsid.ir

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound is a chiral molecule, possessing a stereocenter at the carbon atom of the isopropyl group bonded to the carbonyl. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and for determining the enantiomeric excess (ee) of a non-racemic mixture.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The resulting spectra are characteristic of the absolute configuration of the enantiomer and the magnitude of the signal is proportional to the concentration and the enantiomeric excess.

While direct chiroptical analysis of this compound might be performed, the analysis is often facilitated by converting the ketone into a derivative that contains a stronger chromophore near the stereocenter. This can enhance the chiroptical signals, making them easier to measure accurately.

Alternatively, modern techniques such as mass spectrometry in a chiral environment or with chiral additives can also be employed to determine enantiomeric excess. nih.gov

Computational and Theoretical Chemistry of 1,1,1 Trifluoro 4 Methylpentan 3 One

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. For 1,1,1-Trifluoro-4-methylpentan-3-one, these calculations can determine its three-dimensional structure, the distribution of electrons, and its conformational landscape.

Molecular Geometry and Electronic Structure:

The geometry of this compound can be optimized using methods like Density Functional Theory (DFT) to predict bond lengths, bond angles, and dihedral angles. These calculations reveal a structure influenced by the strong electronegativity of the fluorine atoms and the steric bulk of the isobutyl group. The trifluoromethyl group significantly affects the electronic environment of the carbonyl group, enhancing its electrophilic character.

| Parameter | Calculated Value (Example) |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-CF3 Bond Length | 1.53 Å |

| C-C(CH3)2 Bond Length | 1.54 Å |

| F-C-F Bond Angle | 107.5° |

| C-CO-C Bond Angle | 118.0° |

Conformational Analysis:

The presence of rotatable single bonds in this compound leads to the existence of multiple conformers. Conformational analysis studies, often performed using quantum mechanical methods, can identify the most stable conformers and the energy barriers between them. For instance, theoretical studies on fluorinated alkanes have shown that the presence of fluorine atoms can significantly influence the conformational preferences of the molecule. nih.govacs.org The gauche effect, an electrostatic interaction, is often reinforced by fluorination, which can lead to a higher population of gauche conformers compared to their non-fluorinated analogs. nih.gov

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies.

For ketones, DFT has been employed to study a variety of reactions, such as ketonic decarboxylation and phosphine-catalyzed ring-opening reactions. researchgate.netrsc.orgscilit.com These studies provide insights into the step-by-step process of the reaction, helping to understand how reactants are converted into products. researchgate.net For example, in the study of the ketonic decarboxylation of carboxylic acids, DFT calculations helped to determine that the reaction proceeds through a β-keto acid intermediate, which was found to be the kinetically favored pathway. researchgate.net

While a specific DFT study on the reaction mechanisms of this compound was not identified, research on similar fluorinated ketones highlights the importance of the electrophilic carbonyl group in their reactivity. The trifluoromethyl group is expected to play a significant role in modulating the reactivity of the ketone.

Below is an example of a data table that could be generated from a DFT study on a hypothetical reaction of this compound, illustrating the kind of data that can be obtained.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|

| Nucleophilic attack on carbonyl | 15.2 | Transition State |

| Tetrahedral intermediate formation | -5.8 | Intermediate |

| Proton transfer | 8.1 | Transition State |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the effects of solvents on molecular behavior. These simulations can reveal how molecules of this compound interact with each other and with solvent molecules over time.

MD simulations of ketones and aldehydes have been used to predict phase equilibria and to develop transferable force fields for these classes of compounds. nih.govacs.org Such simulations are crucial for understanding the properties of these substances in the liquid phase. For fluorinated compounds, MD simulations can shed light on how the fluorine atoms influence solvation and intermolecular forces. For example, MD studies on electrolyte solutions with quantum chemical accuracy are becoming increasingly feasible, offering deep insights into the behavior of ions and solvent molecules. youtube.com

A key aspect that can be investigated through MD simulations is the solvation shell around the molecule. The table below illustrates hypothetical data on the solvation of this compound in a common solvent, as could be obtained from an MD study.

| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Dominant Intermolecular Interaction |

|---|---|---|

| Water | 12 | Hydrogen Bonding (to carbonyl oxygen) |

| Acetone | 10 | Dipole-Dipole |

| Hexane | 8 | Van der Waals |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (Non-Biological)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical and chemical properties. researchgate.net These models are valuable for predicting the properties of new or unmeasured compounds based on their molecular descriptors. nih.gov

QSPR studies have been successfully applied to predict various properties of ketones, such as their acidities and boiling points. researchgate.netcedia.edu.ec For instance, a QSPR model for predicting the acidity of ketones was developed using a set of molecular descriptors and showed good statistical significance and predictive power. researchgate.net The development of such models involves selecting a dataset of compounds with known properties, generating molecular descriptors, performing statistical analysis (often multiple linear regression), and validating the model. nih.gov

While a specific QSPR model for this compound is not available in the searched literature, the principles of QSPR could be applied to predict its properties. The table below presents a hypothetical QSPR model for predicting a physical property of a series of fluorinated ketones, including this compound.

| Property Predicted | Key Molecular Descriptors | Model Equation (Example) | Correlation Coefficient (R²) |

|---|---|---|---|

| Boiling Point | Molecular Weight, Dipole Moment, Surface Area | BP = a(MW) + b(DM) + c(SA) + d | 0.95 |

| Vapor Pressure | Polarizability, Hydrogen Bond Acceptors | log(VP) = a(Pol) + b*(HBA) + c | 0.92 |

Applications of 1,1,1 Trifluoro 4 Methylpentan 3 One in Chemical Sciences Excluding Prohibited Areas

As a Versatile Building Block in Complex Organic Synthesis

The electrophilic nature of the carbonyl carbon in 1,1,1-Trifluoro-4-methylpentan-3-one, heightened by the adjacent trifluoromethyl group, makes it a prime candidate for various carbon-carbon bond-forming reactions. This reactivity allows for its incorporation into a diverse array of more complex molecular architectures, particularly chiral molecules of pharmaceutical and agrochemical interest.

Research has demonstrated that trifluoromethyl ketones are valuable synthons for producing trifluoromethylated heterocycles and other complex molecules. researchgate.net While specific examples detailing the direct use of this compound in multicomponent reactions are not extensively documented in readily available literature, the general reactivity of trifluoromethyl ketones suggests its potential in such transformations. researchgate.netresearchgate.net Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the starting materials. researchgate.net The electrophilic carbonyl of this compound makes it a suitable partner in well-known MCRs like the Biginelli or Hantzsch reactions, which traditionally employ β-dicarbonyl compounds.

Furthermore, the carbonyl group can be a handle for introducing other functionalities. For instance, reduction of the ketone yields the corresponding alcohol, 3-amino-1,1,1-trifluoro-4-methylpentan-2-ol, a valuable chiral building block in its own right. bldpharm.com The synthesis of such amino alcohols from trifluoromethyl ketones is a key step in the preparation of various biologically active compounds. google.com

The reactivity of the enolizable protons alpha to the carbonyl group also opens avenues for reactions like aldol (B89426) additions and condensations. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the construction of larger carbon skeletons. The enolate of this compound can act as a nucleophile, attacking other carbonyl compounds to form β-hydroxy ketones, which can be further elaborated.

A notable application of a structurally related trifluoromethylated β-dicarbonyl compound is in the synthesis of the anti-inflammatory drug Celecoxib. This highlights the importance of the trifluoromethyl-ketone motif in the synthesis of high-value, complex molecules. nih.gov

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The electronic properties of the trifluoromethyl group in this compound and its derivatives make them attractive components in the design of ligands for catalytic applications. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic environment of a metal center in a coordination complex, thereby tuning its catalytic activity and selectivity.

While direct studies on this compound as a ligand are not abundant, the closely related class of fluorinated β-diketones provides substantial evidence of their utility in catalysis. nih.govdntb.gov.ua These β-diketones, which can be conceptually derived from the target compound, are known to form stable complexes with a wide range of metals. The resulting metal β-diketonate complexes have been explored in various catalytic processes.

The trifluoromethyl groups in these ligands enhance the Lewis acidity of the metal center, which can be beneficial in Lewis acid-catalyzed reactions. Moreover, the fluorinated nature of the ligands can improve the solubility of the resulting complexes in specific solvents, including fluorinated solvents, which can be advantageous for certain catalytic systems and for catalyst recovery. nih.gov

The table below summarizes the application of fluorinated β-diketonate ligands, which share the key trifluoromethyl ketone functional group with this compound, in the synthesis of heterometallic complexes with potential catalytic applications.

| Ligand Type | Metal Ions | Application Area | Reference |

| Fluorinated β-diketonates | Transition metals, Lanthanides | Catalysis, Luminescent Materials | nih.govdntb.gov.ua |

| Trifluoromethyl β-diketone with dithienylethene substituent | Yb(III), Ru(III) | Redox/Optical Control of Emission | nih.gov |

| Sterically hindered β-diketonates with trifluoromethyl groups | Cu(I), Ag(I) | Potential Antitumor Agents | researchgate.net |

The development of chiral ligands derived from this compound, for example, through the synthesis of chiral amino alcohols followed by further functionalization, represents a promising avenue for asymmetric catalysis.

Precursor for Advanced Materials and Specialty Chemicals (e.g., Polymers, Refrigerants, Fire Suppressants - focusing on chemical utility)

The inherent properties of the trifluoromethyl group, such as its high electronegativity, low polarizability, and the strength of the C-F bond, make compounds like this compound valuable precursors for advanced materials and specialty chemicals.

While direct evidence for the use of this compound in the synthesis of polymers, refrigerants, and fire suppressants is limited in the reviewed literature, the applications of structurally similar fluorinated ketones are well-documented and provide strong inferential support for its potential in these areas.

A prominent example is the perfluorinated analog, perfluoro(2-methyl-3-pentanone), commercially known as Novec 1230. This compound is widely used as a fire suppressant and an electronics coolant. google.com Its efficacy as a fire suppressant stems from its ability to rapidly remove heat, and its high density allows it to displace oxygen. As a coolant, its low boiling point and heat transfer properties are advantageous. google.com The structural similarity suggests that this compound could serve as a building block for developing new generations of these materials, potentially with tailored properties.

Furthermore, fluorinated ketones are key intermediates in the synthesis of various fluorochemicals. The reactivity of the carbonyl group allows for its conversion into a variety of other functional groups, which can then be polymerized or further modified to produce specialty chemicals with desired properties such as thermal stability, chemical resistance, and low surface energy.

The table below highlights the properties of a related fluorinated ketone used in such applications.

| Compound | Commercial Name | Key Applications | Boiling Point (°C) | Reference |

| Perfluoro(2-methyl-3-pentanone) | Novec 1230 | Fire suppressant, Electronics coolant | 49.2 | google.com |

Utility in Specialized Solvent Systems and Reaction Media

The unique physical and chemical properties of fluorinated ketones, including this compound, make them suitable for use as specialized solvents and reaction media. Their distinct solubility characteristics, often differing significantly from conventional organic solvents, can be exploited in various applications.

A key feature of fluorinated solvents is their ability to dissolve fluorinated compounds while having low solubility for other substances like water and hydrocarbons. google.com This property is particularly useful in applications such as the deposition of thin lubricant films on magnetic media, where a high-purity coating is essential. A patent describes the use of fluorinated ketones as solvents for perfluoropolyether lubricants, highlighting their ability to provide uniform coatings with minimal contamination. google.com

The low surface tension and viscosity of fluorinated ketones can also be advantageous in certain processes. In the context of reaction media, the use of a fluorinated solvent can facilitate catalyst and product separation, especially in biphasic catalysis where one phase is fluorinated. The inertness of the C-F bond also contributes to their stability in the presence of reactive reagents.

While specific studies detailing the use of this compound as a solvent are not widely available, its structural features strongly suggest its potential in these specialized applications, particularly in the formulation of coatings and as a medium for reactions involving fluorinated compounds.

Environmental Chemical Fate and Degradation Mechanisms of 1,1,1 Trifluoro 4 Methylpentan 3 One

Biotransformation Pathways (Chemical Mechanisms, Not Biological Impact)

Biotransformation involves the chemical alteration of a substance by a living organism. While specific studies on the biotransformation of 1,1,1-Trifluoro-4-methylpentan-3-one are scarce, research on similar α-fluoroketones provides a basis for postulating potential pathways. A key biotransformation mechanism for fluorinated compounds is hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom.

Studies have shown that some enzymes, such as transaminases, can catalyze the hydrodefluorination of α-fluoroketones. This process typically involves the reaction of the fluorinated ketone with a co-substrate, leading to the cleavage of the carbon-fluorine bond and the formation of a defluorinated ketone. This enzymatic process represents a potential pathway for the breakdown of this compound in biological systems, although the specific enzymes and organisms capable of this transformation for this particular compound are unknown. Other general biocatalytic reactions for ketones include reduction to the corresponding secondary alcohol, a process often catalyzed by dehydrogenases or reductases. nih.govacsgcipr.org

Environmental Persistence and Chemical Transformation Products

The environmental persistence of this compound is largely determined by the rates of the degradation pathways discussed above. The carbon-fluorine bond is exceptionally strong, which generally contributes to the high persistence of many fluorinated organic compounds in the environment. numberanalytics.combund.net These "forever chemicals" can accumulate in various environmental compartments. bund.net

The chemical transformation products resulting from the degradation of this compound would depend on the specific degradation pathway.

Photolysis could lead to the fragmentation of the molecule, potentially producing smaller fluorinated and non-fluorinated organic compounds.

Hydrolysis would initially lead to the formation of the corresponding gem-diol, 1,1,1-Trifluoro-4-methylpentane-3,3-diol. Further degradation of this diol would depend on subsequent biotic or abiotic processes.

Biotransformation through hydrodefluorination would result in the formation of 1,1-Difluoro-4-methylpentan-3-one and subsequently 1-Fluoro-4-methylpentan-3-one and 4-Methylpentan-3-one, along with fluoride (B91410) ions. Bioreduction of the carbonyl group would yield 1,1,1-Trifluoro-4-methylpentan-3-ol.

The ultimate fate of these transformation products in the environment would require further investigation.

Table 2: Postulated Transformation Products of this compound

| Degradation Pathway | Postulated Transformation Product(s) |

| Hydrolysis | 1,1,1-Trifluoro-4-methylpentane-3,3-diol |

| Biotransformation (Hydrodefluorination) | 1,1-Difluoro-4-methylpentan-3-one, 1-Fluoro-4-methylpentan-3-one, 4-Methylpentan-3-one, Fluoride ion |

| Biotransformation (Reduction) | 1,1,1-Trifluoro-4-methylpentan-3-ol |

Advanced Analytical Method Development for Detection and Quantification of 1,1,1 Trifluoro 4 Methylpentan 3 One

Chromatographic Techniques for Trace Analysis in Complex Matrices (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 1,1,1-Trifluoro-4-methylpentan-3-one.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its volatility, GC-MS is a highly suitable technique for the analysis of this compound. The sample, either directly injected or after extraction and concentration (e.g., headspace or solid-phase microextraction), is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for definitive identification and quantification. For enhanced sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. chromatographyonline.com Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be used to improve chromatographic properties and detection limits. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile samples or when derivatization is preferred in the liquid phase, LC-MS offers a robust alternative. chromatographyonline.com While direct analysis of small, volatile ketones can be challenging with LC-MS, derivatization can significantly enhance its applicability. nih.gov Reaction with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a larger, more easily ionizable molecule that can be readily separated by reversed-phase LC and detected by MS, often with high sensitivity and specificity. researchgate.net LC-MS/MS is particularly useful for analyzing complex environmental or biological samples where high selectivity is required. nih.gov Recent advances in LC-MS/MS methods for short-chain fluorinated substances in wastewater demonstrate the potential for this technique to be applied to this compound. nih.gov

Interactive Data Table: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | GC-MS | LC-MS/MS (with DNPH derivatization) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm ID, 3.5 µm particle size (e.g., C18) |

| Injection Mode | Splitless | Full Loop |

| Injection Volume | 1 µL | 10 µL |

| Oven Program | 40°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min | Isocratic or Gradient |

| Mobile Phase | - | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 1.0 mL/min (Helium) | 0.4 mL/min |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Expected Retention Time | Dependent on specific conditions | Dependent on specific conditions |

| Limit of Detection | Low ng/L to µg/L range | Sub-µg/L to ng/L range |

Electrochemical Sensing Methods for Selective Detection

Electrochemical sensors offer the potential for rapid, low-cost, and portable detection of this compound. While specific sensors for this compound are not widely reported, methods for similar analytes can be adapted.

The principle involves the electrochemical reaction of the target analyte at an electrode surface, generating a measurable electrical signal (e.g., current or potential). mdpi.com For ketones, this can be achieved directly or indirectly.

Direct Detection: In aprotic solvents, direct voltammetric methods can be used to characterize the redox properties of ketones. nih.gov

Indirect Detection: This approach often involves a mediator or a biological recognition element. For instance, a system could utilize an enzyme that reacts with the ketone, coupled with a mediator like ferricyanide (B76249) to transfer electrons to the electrode. google.com Another strategy could involve sensors designed for volatile organic compounds (VOCs) that are functionalized with materials showing an affinity for ketones. researchgate.netmdpi.com The development of intelligent electrochemical sensors using ionic liquids and neural networks for VOC identification also presents a promising future direction. anl.gov

Interactive Data Table: Potential Electrochemical Sensing Approaches for this compound

| Sensor Type | Principle | Potential for this compound |

| Amperometric Biosensor | An enzyme (e.g., a dehydrogenase) catalyzes a reaction with the ketone, and the resulting current change is measured. nih.gov | A specific dehydrogenase that recognizes the structure of this compound would be required. |

| Voltammetric Sensor | The compound is directly oxidized or reduced at the electrode surface in a suitable solvent, and the resulting voltammogram is analyzed. | Could be effective in aprotic solvents where the trifluoromethyl group might influence the reduction potential. |

| Chemiresistive Sensor | Adsorption of the molecule onto a semiconductor material changes its resistance. | A material with high selectivity for fluorinated ketones would be needed to avoid interference from other VOCs. |

| Impedimetric Sensor | The binding of the analyte to a functionalized electrode surface alters the electrical impedance of the system. mdpi.com | Functionalization with a molecule that specifically binds this compound could lead to a highly selective sensor. |

Spectrophotometric and Spectrofluorometric Approaches for Quantitative Analysis

These methods rely on the reaction of this compound with a derivatizing agent to produce a colored or fluorescent product, which can then be quantified by measuring its light absorbance or fluorescence intensity.

Spectrophotometry: A classic method for the determination of ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). sjpas.com DNPH reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be measured spectrophotometrically. sjpas.comepa.gov This method is well-established and can be adapted for the quantification of this compound in various samples after appropriate sample preparation.

Spectrofluorometry: For higher sensitivity, spectrofluorometric methods can be employed. This involves using a derivatizing agent that, upon reaction with the ketone, forms a highly fluorescent product. One such reagent is para-methoxy-2-amino benzamidoxime (B57231) (PMA). nih.govacs.org The reaction of PMA with ketones produces a fluorescent dihydroquinazoline (B8668462) derivative. nih.gov This approach offers the potential for very low detection limits, making it suitable for trace analysis.

Interactive Data Table: Derivatization Reactions for Spectroscopic Analysis

| Method | Derivatizing Agent | Reaction Product | Detection Wavelength (Typical) | Key Features |

| Spectrophotometry | 2,4-dinitrophenylhydrazine (DNPH) | 2,4-dinitrophenylhydrazone | ~360 nm epa.gov | Robust, well-established method for carbonyl compounds. sjpas.com |

| Spectrofluorometry | para-methoxy-2-amino benzamidoxime (PMA) | Dihydroquinazoline derivative | Excitation/Emission maxima depend on the specific ketone adduct | High sensitivity (µM range), suitable for high-throughput screening. nih.govacs.org |

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Methodologies in Environmental Monitoring

Total Organic Fluorine (TOF): This method measures the total concentration of fluorine in a sample that is bound to organic molecules. qa-group.com The analysis typically involves the combustion of the sample at high temperatures to break the carbon-fluorine bonds, followed by the capture and quantification of the resulting hydrogen fluoride (B91410) (HF) by ion chromatography (CIC). eurofins.comalsglobal.com TOF analysis provides a comprehensive measure of all organic fluorine compounds present, including this compound, and is useful for screening and assessing the total PFAS footprint. labrulez.com

Adsorbable Organic Fluorine (AOF): This method is specific to aqueous samples and measures the fraction of organic fluorine compounds that can be adsorbed onto a sorbent material, typically granular activated carbon (GAC). analytik-jena.comqa-group.com The GAC is then rinsed to remove inorganic fluoride, and the adsorbed organic fluorine is measured by combustion ion chromatography, similar to the TOF method. nemi.govepa.gov AOF is a valuable tool for monitoring the presence of adsorbable organofluorine compounds, including potentially this compound, in water bodies. qa-group.com

Interactive Data Table: Comparison of TOF and AOF Methods

| Feature | Total Organic Fluorine (TOF) | Adsorbable Organic Fluorine (AOF) |

| Principle | Measures all organically bound fluorine in a sample. qa-group.com | Measures the fraction of organic fluorine that adsorbs to activated carbon. qa-group.com |

| Sample Matrix | Water, soil, biosolids, consumer products. eurofins.com | Primarily aqueous samples (e.g., drinking water, wastewater). qa-group.com |

| Methodology | Combustion of the entire sample (or an extract) followed by Ion Chromatography (CIC). eurofins.com | Adsorption onto Granular Activated Carbon (GAC), followed by combustion of the GAC and CIC analysis. analytik-jena.comnemi.gov |

| Information Provided | Total load of organofluorine compounds. eurofins.com | Concentration of adsorbable organofluorine compounds. |

| Relevance to this compound | Would be included in the total organofluorine measurement. | Its inclusion would depend on its adsorbability onto activated carbon. |

| Typical Reporting Limit | ~0.05 mg F/kg for solids, ~0.001 mg F/L for clean waters (as AOF). eurofins.com | ~0.5 µg/L F- qa-group.com |

Future Research Directions and Emerging Trends for 1,1,1 Trifluoro 4 Methylpentan 3 One

Exploration of Unconventional Synthetic Methodologies

The synthesis of fluorinated ketones, including 1,1,1-Trifluoro-4-methylpentan-3-one, is moving beyond traditional approaches towards more efficient, sustainable, and safer methods. numberanalytics.comorganic-chemistry.org Emerging trends in this area include the adoption of flow chemistry and photocatalysis, which offer significant advantages over conventional batch processes. numberanalytics.com

Flow Chemistry: Continuous flow processes are being explored for the synthesis of trifluoromethyl ketones due to their potential for enhanced safety, efficiency, and scalability. numberanalytics.comorganic-chemistry.org These systems allow for precise control over reaction parameters, which is crucial when handling highly reactive fluorinating agents. numberanalytics.com The development of flow-based protocols for the synthesis of this compound could lead to higher yields and purity while minimizing waste. numberanalytics.comorganic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. rsc.orgnih.govnih.govspringernature.comcolostate.edu This methodology can be applied to the synthesis of complex fluorinated molecules, including ketones. rsc.orgnih.gov Research in this area could lead to novel, light-driven syntheses of this compound, potentially from readily available precursors. The use of photocatalysis could also enable selective C-H fluorination, offering new pathways to functionalize the molecule at various positions. rsc.orgnih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Improved safety, higher yields, scalability, precise process control. numberanalytics.comorganic-chemistry.org | Development of dedicated flow reactors and optimization of reaction conditions. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. rsc.orgnih.govnih.gov | Discovery of new photocatalysts and exploration of novel reaction pathways. springernature.comcolostate.edu |

Development of Novel Catalytic Transformations

Catalysis is central to expanding the synthetic utility of this compound. Future research will likely focus on developing new catalytic methods for its synthesis and subsequent transformations.

A key area of interest is the catalytic hydrogenation of unsaturated precursors. For instance, the catalytic hydrogenation of the related compound, 1,1,1-trifluoro-4-methylpent-3-en-2-one, could provide a direct route to this compound. Research into highly efficient and stereoselective hydrogenation catalysts, such as those based on ruthenium, is ongoing and could be applied to this transformation. google.comkanto.co.jprsc.orggoogle.com

Furthermore, the development of catalysts for the functionalization of the C-H bonds in this compound would open up new avenues for creating more complex molecules. rsc.orgnih.gov Photocatalytic methods that enable the directed fluorination of aliphatic C-H bonds are particularly promising. rsc.orgnih.gov

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool in organofluorine chemistry for predicting molecular properties and designing novel reactions. nih.govacs.orgnih.govucl.ac.uk For this compound, advanced theoretical modeling can provide valuable insights into its structure, reactivity, and interactions with other molecules.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of this compound. elsevierpure.comscirp.org This can help in understanding its reaction mechanisms and predicting the outcomes of potential transformations. For example, DFT can be used to model the tautomeric equilibrium and predict the acidity of different protons in the molecule. scirp.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or at the interface of materials. psu.edu This can provide insights into its potential applications in materials science, for instance, by simulating its interaction with polymer surfaces. psu.edu

| Modeling Technique | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and spectroscopic properties. elsevierpure.comscirp.org | Understanding of reactivity, prediction of reaction outcomes, and interpretation of experimental data. |

| Molecular Dynamics (MD) | Simulation of molecular behavior in various environments and interactions with other molecules. psu.edu | Prediction of physical properties, understanding of intermolecular forces, and guidance for materials design. |

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The unique properties of this compound make it a promising candidate for applications in chemical engineering and materials science. google.com Interdisciplinary research will be key to unlocking its full potential.

Chemical Engineering: In chemical engineering, the focus will be on developing efficient and scalable processes for the production of this compound. This includes the design of novel reactor systems, such as those for flow chemistry, and the optimization of reaction conditions to maximize yield and minimize environmental impact. numberanalytics.com

Materials Science: In materials science, this compound could serve as a valuable building block for the synthesis of new fluorinated materials. researchgate.net Its trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific surface properties to polymers and other materials. researchgate.net For example, it could be investigated as a monomer or an additive in the creation of specialty polymers with tailored functionalities. The synthesis of peptidyl fluoromethyl ketones for applications in medicinal chemistry is an area of growing interest where derivatives of this compound could play a role. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-methylpentan-3-one, and how can purity be maximized?